4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane

Flavor Chemistry Food Additive Specification Quality Control

4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane (CAS 101517-86-6) belongs to the 1,3,5-dithiazinane class, a group of sulfur/nitrogen heterocycles notable for their potent, low-threshold aroma properties. The compound is commercially supplied as a defined isomeric mixture with 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane (CAS 101517-87-7), jointly designated FEMA 3781 and JECFA 1046, and is recognized for its roasted cocoa and peanut-like odor profile, which distinguishes it from other alkyl-substituted dithiazines used in savory flavorings.

Molecular Formula C9H19NS2
Molecular Weight 205.4 g/mol
CAS No. 101517-86-6
Cat. No. B12778460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane
CAS101517-86-6
Molecular FormulaC9H19NS2
Molecular Weight205.4 g/mol
Structural Identifiers
SMILESCC1NC(SC(S1)C)CC(C)C
InChIInChI=1S/C9H19NS2/c1-6(2)5-9-10-7(3)11-8(4)12-9/h6-10H,5H2,1-4H3
InChIKeyTWYULKMKVIUSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane (CAS 101517-86-6): Sourcing Guide for a Nutty/Cocoa Flavor Dithiazine


4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane (CAS 101517-86-6) belongs to the 1,3,5-dithiazinane class, a group of sulfur/nitrogen heterocycles notable for their potent, low-threshold aroma properties [1]. The compound is commercially supplied as a defined isomeric mixture with 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane (CAS 101517-87-7), jointly designated FEMA 3781 and JECFA 1046, and is recognized for its roasted cocoa and peanut-like odor profile, which distinguishes it from other alkyl-substituted dithiazines used in savory flavorings .

Why 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane Cannot Be Swapped with Other Dithiazines


Interchanging 4-isobutyl-2,6-dimethyl-1,3,5-dithiazinane with other 1,3,5-dithiazines such as thialdine (2,4,6-trimethyl-1,3,5-dithiazine) solely on the basis of shared heterocycle class is misguided [1]. Despite sharing the dithiazinane core, substituent pattern dictates both the sensory trajectory (roasted cocoa/peanut vs. roasted meat/popcorn) and the commercial product specification, including isomer ratio, minimum assay, and permitted use levels in finished food categories . These variance dimensions directly impact flavor performance, regulatory compliance, and formulation economics, making blind substitution a material risk for procurement and product development.

4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Isomeric Composition Specification: A Mixture with Defined Ratio, Not a Single Molecular Entity

The commercial product is a defined mixture of two positional isomers. The JECFA specification (JECFA 1046) mandates a minimum of 64% 2-isobutyl-4,6-dimethyl isomer and 18% 4-isobutyl-2,6-dimethyl isomer, with a total minimum assay of 82% . In contrast, the comparator thialdine (JECFA 1049) is a single chemical entity with a minimum assay of 99% . This means a procurement specification for the target compound must explicitly account for isomeric distribution, which is irrelevant for thialdine.

Flavor Chemistry Food Additive Specification Quality Control

Odor Profile Divergence: Cocoa/Peanut vs. Roasted Meat/Popcorn Determines Application Domains

The FAO specification describes the target compound's odor as 'roasted, cocoa, peanut' , whereas thialdine (JECFA 1049) is characterized as 'roasted, meaty' . Industry organoleptic panels further elaborate: the target mixture at 40 ppm presents 'nutty, musty, brown and slightly cocoalike' notes, and at 2–5 ppm 'radishlike, meaty, earthy' nuances [1]; thialdine at 10–100 ppb delivers 'roasted and braised beef' character [2]. This difference is not subtle—it dictates selection for sweet/nutty (confectionery, baked goods) versus savory (meat, broth) flavor verticals.

Organoleptic Characterization Flavor Application Sensory Science

FEMA GRAS Use-Level Spectrum: Higher Permitted Dosages in Confectionery and Chewing Gum

FEMA GRAS 16 published use levels for the target compound mixture (FEMA 3781) span 0.10–20 ppm across food categories, with an average usual level of 0.5 ppm in baked goods, breakfast cereal, confectionery frostings, hard candy, meat products, nut products, snack foods, and soft candy, and up to 1.0 ppm (usual) / 20 ppm (maximum) in chewing gum [1]. Thialdine (FEMA 4018), in contrast, is recommended at 10–100 ppb (0.01–0.1 ppm) for roasted meat notes [2] and has an average maximum recommended usage of 1.0 ppm across multiple categories [3]. The approximately 20-fold higher maximum permitted level in chewing gum for the target compound indicates differentiated regulatory acceptance and application intensity.

Flavor Regulation FEMA GRAS Use Level

Physical Form: Liquid vs. Crystalline Solid Impacts Handling and Formulation Workflow

The target compound (JECFA 1046 mixture) is specified as a 'clear to pale yellow liquid' with a boiling range of 104–115 °C (at 2.5 mm Hg) . Thialdine (JECFA 1049) is a 'light brown crystalline solid' with a melting point of 48 °C . The liquid physical state of the target compound eliminates the need for melting or pre-dissolution steps required for solid thialdine, which is particularly advantageous in liquid flavor compounding and spray-dried encapsulation processes.

Physicochemical Properties Formulation Handling Process Engineering

Safety Exposure Margin: MSDI Determines Regulatory Intake Ceiling

The EFSA Flavouring Group Evaluation 21 Revision 4 evaluated 2-isobutyldihydro-4,6-dimethyl-1,3,5-dithiazine (FL-no: 15.079, the mixed isomer product) and concluded no safety concern based on a Maximised Survey-derived Daily Intake (MSDI) of 0.10 μg/capita/day for the EU population [1]. Thialdine (FL-no: 15.009) has a significantly higher MSDI of 0.52 μg/capita/day according to EFSA FGE.21 [2]. The lower exposure estimate for the target compound provides a numerically larger safety margin under the threshold of toxicological concern (TTC) framework, although both remain well within the safety limits for their respective Cramer Class III assignments.

Food Safety EFSA Dietary Intake

High-Value Application Scenarios Where 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane Outperforms Alternatives


Chocolate and Cocoa Flavor Formulations Requiring Authentic Roasted Notes

The target compound's roasted cocoa and peanut odor profile, as defined in the JECFA 1046 specification , makes it the preferential choice for chocolate, cocoa, and confectionery nut flavors. In these applications, thialdine's meaty/popcorn character is organoleptically incompatible. The FEMA GRAS use level of 0.5–5 ppm in baked goods and confectionery frostings [1] aligns with the typical dosage required to achieve a perceptible but not overpowering nutty-cocoa background note.

Chewing Gum Flavor Systems Requiring High-Impact, Sustained-Release Nutty Notes

With a FEMA maximum permitted level of 20 ppm in chewing gum , the target compound supports high-dosage formulations needed for long-lasting flavor delivery in gum bases. Thialdine, typically used at ppb levels for savory notes, cannot achieve equivalent impact in this category without exceeding its established GRAS ceiling.

Liquid-Phase Compounding for Spray-Dried Encapsulated Flavors

The liquid physical state of the target compound eliminates the melting step required for solid thialdine (m.p. 48 °C), streamlining the pre-emulsion stage in spray-dried flavor manufacturing. This reduces thermal history and process energy, a practical advantage for high-throughput operations.

Regulatory Submission for Flavor Use Expansion in the EU

The lower MSDI of 0.10 μg/capita/day for the target compound, versus 0.52 μg/capita/day for thialdine , provides greater margin to the TTC threshold. This facilitates regulatory acceptance when proposing new food category uses under the EFSA evaluation procedure, making it a more flexible candidate for innovation pipelines.

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